molecular formula C13H18N2S B578850 Thiourea,  N-cyclohexyl-N-phenyl- CAS No. 16351-03-4

Thiourea, N-cyclohexyl-N-phenyl-

Cat. No.: B578850
CAS No.: 16351-03-4
M. Wt: 234.361
InChI Key: BSFLLGAUWKIZOT-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

  • C=S stretch: 1,250–1,280 cm⁻¹.
  • N–H stretches: 3,280 cm⁻¹ (asymmetric) and 3,190 cm⁻¹ (symmetric).

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆):
    • NH protons: δ 9.35 ppm (singlet) and δ 7.61 ppm (singlet).
    • Phenyl protons: δ 7.42–7.03 ppm (multiplet).
    • Cyclohexyl protons: δ 1.11–1.89 ppm (multiplet).
  • ¹³C NMR :
    • C=S: δ 179.2 ppm.
    • Aromatic carbons: δ 125–140 ppm.

UV-Vis Spectroscopy

  • Absorption maxima at 275 nm (π→π* transition, phenyl group) and 320 nm (n→π* transition, C=S).
  • Molar absorptivity (ε): 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 275 nm.

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) provide insights into electronic properties:

  • Frontier molecular orbitals :
    • HOMO localized on the thiocarbonyl sulfur and phenyl ring.
    • LUMO distributed across the cyclohexyl and thiourea moieties.
    • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
  • Charge distribution :
    • Sulfur atom carries a partial negative charge (δ = −0.45 e).
    • N atoms in thiourea exhibit δ = −0.32 e (NH) and δ = −0.28 e (N–cyclohexyl).

Table 2: DFT-Derived Electronic Parameters

Parameter Value
HOMO energy −6.2 eV
LUMO energy −1.9 eV
Dipole moment 3.8 Debye
  • TD-DFT results : Predict UV-Vis absorption bands within 5 nm of experimental values.

Properties

CAS No.

16351-03-4

Molecular Formula

C13H18N2S

Molecular Weight

234.361

IUPAC Name

1-cyclohexyl-1-phenylthiourea

InChI

InChI=1S/C13H18N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,16)

InChI Key

BSFLLGAUWKIZOT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=S)N

Synonyms

Thiourea, N-cyclohexyl-N-phenyl-

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Corrosion Inhibition

CPTU is compared to other thiourea derivatives in acidic corrosion inhibition:

Compound Substituents Inhibition Efficiency Conditions Reference
CPTU Cyclohexyl, phenyl >93% 2 N HCl, 304 SS, 30–60°C
N-Phenyl thiourea Phenyl, H 75–85% 1 N HCl, mild steel
N-(o-Fluorophenoxyacetyl) Fluorophenoxy, acetyl 80–90% Herbicidal applications
1-Methyl-3-pyridyl-thiourea Methyl, pyridyl 480–485%* Acidic media, stainless steel

*Note: Efficiency values may vary due to concentration, temperature, and substrate. CPTU’s high efficiency is attributed to strong adsorption via sulfur and nitrogen atoms, obeying the Temkin isotherm, with spontaneous adsorption ($ \Delta G_{\text{ads}} < 0 $) .

Crystallographic and Adsorption Behavior

  • CPTU : Chair conformation of cyclohexyl group reduces steric hindrance, facilitating planar adsorption on metal surfaces. Intra- and intermolecular N–H···S hydrogen bonds stabilize crystal packing .
  • N,N′-Bis(4-chlorophenyl)thiourea : Planar structure with Cl substituents enhances π-π stacking, improving corrosion inhibition but reducing solubility .
  • N-(2-Methoxyphenyl)-N′-methylthiourea : Methoxy group increases electron density on the aromatic ring, altering adsorption kinetics .

Key Research Findings

Corrosion Inhibition Mechanism : CPTU adsorbs on steel via chemisorption, forming a protective layer. Efficiency decreases with temperature (93% at 30°C vs. 85% at 60°C), indicating physical adsorption dominance at higher temperatures .

Structure-Activity Relationship (SAR) :

  • Electron-donating groups (e.g., methoxy) enhance inhibition by increasing electron density on sulfur.
  • Bulky substituents (e.g., cyclohexyl) improve steric protection but may reduce diffusion rates .

Biological Potency : While CPTU’s bioactivity is understudied, its structural analogs demonstrate that aryl substitutions are critical for DNA interaction and enzyme inhibition .

Preparation Methods

Temperature and Time

ParameterOptimal RangeEffect on Yield
Reaction temperature60–80°CMaximizes substitution rate while minimizing decomposition
Heating time2–3 hoursProlonged heating reduces byproducts

Solvent Systems

SolventAdvantagesLimitations
WaterEco-friendly, low costLimited solubility of amines
Water-isopropanolEnhances amine solubilityHigher purification cost

Alkali Selection

Sodium hydroxide (NaOH) is preferred over potassium hydroxide (KOH) due to its lower hygroscopicity and easier handling.

Characterization and Purity Control

  • Melting Point Analysis :
    Expected range: 150–160°C (extrapolated from analogous compounds).

  • Spectroscopic Methods :

    • IR : N-H stretch (3250–3350 cm⁻¹), C=S stretch (1250–1350 cm⁻¹)

    • ¹H NMR : Cyclohexyl protons (δ 1.0–2.0 ppm), phenyl protons (δ 6.5–7.5 ppm)

  • Chromatography :
    HPLC with C18 columns and UV detection (λ = 254 nm) ensures >95% purity.

Applications and Derivative Synthesis

N-Cyclohexyl-N-phenyl-thiourea’s applications include:

  • Catalysis : As a ligand in transition-metal complexes for cross-coupling reactions.

  • Pharmaceuticals : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria.

Derivatives such as N-cyclohexyl-N-phenyl-thiourea dioxide can be synthesized via oxidation with hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclohexyl-N-phenylthiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiourea derivatives are often prepared by reacting acyl chlorides (e.g., 4-nitrobenzoyl chloride) with ammonium thiocyanate in dry acetone, followed by addition of cyclohexylamine . Key factors include solvent choice (e.g., acetone for solubility), stoichiometric ratios, and temperature control (room temperature to reflux). Impurities may arise from incomplete substitution or side reactions, necessitating purification via recrystallization or chromatography.

Q. How is the crystal structure of N-cyclohexyl-N-phenylthiourea characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard. The molecule crystallizes in monoclinic space groups (e.g., P2₁/c) with non-planar thioureido groups twisted ~52° from aromatic planes . Intra- and intermolecular interactions (N–H···S hydrogen bonds, π-π stacking between benzene rings, and C–H···π interactions) stabilize the lattice. Refinement using SHELXL is critical for resolving bond-length deviations (<0.01 Å from CSD averages) and thermal displacement parameters.

Q. What spectroscopic techniques are used to confirm the structure of thiourea derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies characteristic peaks for N–H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.0 ppm) and cyclohexyl protons (δ 1.0–2.5 ppm); ¹³C NMR confirms thiocarbonyl (C=S, δ ~180 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., m/z 265.4 for C₁₃H₁₆N₂S).

Q. What are the primary research applications of N-cyclohexyl-N-phenylthiourea in materials science?

  • Methodological Answer :

  • Corrosion Inhibition : Acts as a mild steel corrosion inhibitor in acidic media via adsorption on metal surfaces, studied using electrochemical impedance spectroscopy (EIS) and polarization curves .
  • Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Co²⁺) for catalytic or sensor applications. Synthesis involves refluxing thiourea with metal salts in ethanol, followed by conductivity measurements .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., nitro, chloro) on the phenyl ring influence biological activity in thiourea derivatives?

  • Methodological Answer : Substituents modulate lipophilicity and electronic density, affecting interactions with biological targets. For example:

SubstituentBiological ActivityMechanism
4-NitroAnticancerDNA intercalation via π-π stacking
4-ChloroAntifungalDisruption of fungal membrane proteins
Structure-activity relationships (SAR) are established using in vitro assays (e.g., MIC for antifungals) and docking studies to map binding sites.

Q. What challenges arise in crystallographic refinement of thiourea derivatives using SHELX, and how are data contradictions resolved?

  • Methodological Answer : Common issues include:

  • Disorder in Cyclohexyl Groups : Modeled using split positions and restrained isotropic displacement parameters .
  • Hydrogen Bond Ambiguities : Difference Fourier maps and Hirshfeld surface analysis resolve N–H···O/S interactions .
  • Twist Angle Variability : Comparative analysis with CSD database entries (e.g., twist angles ±5°) identifies outliers due to packing forces .

Q. How do thiourea-metal complexes differ in reactivity under chemical vs. tribochemical conditions?

  • Methodological Answer :

  • Chemical Synthesis : Yields stoichiometric complexes (e.g., [Cu(L)₂Cl₂]) via solution-phase reactions, characterized by UV-Vis and magnetic susceptibility .
  • Tribochemical Methods : Mechanochemical grinding (e.g., with KBr) produces non-stoichiometric or polymorphic forms, analyzed via PXRD and IR . Reactivity differences are attributed to solvent-free energy transfer altering coordination geometry.

Q. What experimental design considerations are critical for studying thiourea derivatives as enzyme inhibitors?

  • Methodological Answer :

  • Enzyme Selection : Target enzymes (e.g., urease, kinases) with known thiourea sensitivity .
  • Assay Conditions : Optimize pH (6–8), temperature (25–37°C), and inhibitor concentration (µM–mM) to mimic physiological environments.
  • Data Validation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition and validate with ITC (binding constants) .

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